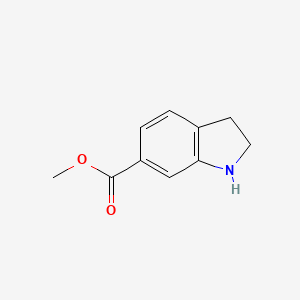

Methyl indoline-6-carboxylate

Description

Properties

IUPAC Name |

methyl 2,3-dihydro-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-10(12)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,11H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFIWGSRKYSLLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585695 | |

| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341988-36-1 | |

| Record name | Methyl 2,3-dihydro-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl indoline-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl Indoline-6-carboxylate: Chemical Properties, Structure, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indoline-6-carboxylate is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its indoline core structure is a key pharmacophore found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on its role as a scaffold for the development of novel therapeutics, particularly as an inhibitor of angiogenesis.

Chemical Structure and Properties

This compound is characterized by a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, with a methyl ester group attached at the 6-position. The saturation of the five-membered ring distinguishes it from its aromatic counterpart, methyl indole-6-carboxylate.

Structure:

Chemical Structure of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | [1] |

| Molecular Weight | 177.20 g/mol | [1] |

| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate | [1] |

| CAS Number | 341988-36-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 70±15 °C (predicted) | [2] |

| Boiling Point | 315.6±31.0 °C at 760 mmHg | [2] |

| Density | 1.2±0.1 g/cm³ | [2] |

| Solubility | Information not readily available | |

| pKa | 4.26±0.20 (Predicted) | [2] |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from indole-6-carboxylic acid:

Step 1: Fischer Esterification of Indole-6-carboxylic acid

This procedure outlines the conversion of indole-6-carboxylic acid to methyl indole-6-carboxylate.

-

Materials:

-

Indole-6-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of indole-6-carboxylic acid in anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for several hours.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator to yield crude methyl indole-6-carboxylate.

-

The crude product can be purified by column chromatography on silica gel.

-

Step 2: Reduction of Methyl Indole-6-carboxylate to this compound

This procedure describes the reduction of the indole ring to an indoline ring.

-

Materials:

-

Methyl indole-6-carboxylate

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane or other suitable organic solvent

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Dissolve methyl indole-6-carboxylate in glacial acetic acid.

-

To this solution, add sodium cyanoborohydride portion-wise at room temperature.

-

The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is quenched by the slow addition of a sodium hydroxide solution to neutralize the acetic acid.

-

The aqueous layer is extracted multiple times with an organic solvent such as dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

-

Biological Activity and Signaling Pathways

Derivatives of this compound, particularly those with substitutions at the 2- and 3-positions of the indoline ring, have emerged as potent inhibitors of angiokinases. These enzymes, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), are crucial mediators of angiogenesis, the formation of new blood vessels. Dysregulation of angiogenesis is a hallmark of cancer and other diseases.

By inhibiting the tyrosine kinase activity of VEGFR and PDGFR, these compounds can block downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival, ultimately suppressing tumor growth and metastasis.

Angiokinase Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of action for a this compound-based angiokinase inhibitor.

Inhibition of VEGFR/PDGFR Signaling by a this compound Derivative.

Conclusion

This compound represents a valuable scaffold in the design and synthesis of novel therapeutic agents. Its chemical properties and versatile structure allow for the generation of a diverse range of derivatives with potent biological activities. The demonstrated ability of substituted indolinones to inhibit key angiokinases highlights the potential of this chemical class in the development of new treatments for cancer and other angiogenesis-dependent diseases. The synthetic protocols and biological insights provided in this guide serve as a foundational resource for researchers dedicated to advancing this promising area of drug discovery.

References

Technical Guide: Physicochemical Characteristics of Methyl 2,3-dihydro-1H-indole-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydro-1H-indole-6-carboxylate, also known as methyl indoline-6-carboxylate, is an indole derivative of interest in organic synthesis and medicinal chemistry. This document provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. It is crucial to distinguish this compound from its analogue, methyl 2-oxoindoline-6-carboxylate, which is a well-documented intermediate in the synthesis of the multi-kinase inhibitor, Nintedanib.

Physicochemical Properties

The following table summarizes the known physicochemical properties of methyl 2,3-dihydro-1H-indole-6-carboxylate. It is important to note that some of these values are predicted and experimental verification is recommended.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 177.20 g/mol | PubChem[1] |

| Appearance | White to yellow solid | ChemicalBook[2] |

| Melting Point | 70 ± 15 °C (Predicted) | BIOSYNCE[3] |

| Boiling Point | 315.6 ± 31.0 °C (Predicted) | ChemicalBook[2] |

| pKa | 4.26 ± 0.20 (Predicted) | ChemicalBook[2] |

| LogP (XLogP3) | 1.9 | PubChem[1] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Synthesis and Experimental Protocols

Synthesis of Methyl 2,3-dihydro-1H-indole-6-carboxylate from Methyl indole-6-carboxylate

A common route for the synthesis of methyl 2,3-dihydro-1H-indole-6-carboxylate involves the reduction of the corresponding indole.

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Methyl indole-6-carboxylate

-

Acetic acid

-

Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

-

Procedure:

-

Dissolve methyl indole-6-carboxylate (1 equivalent) in acetic acid in a round-bottom flask and cool the solution to 0°C.

-

Add sodium cyanoborohydride (3 equivalents) to the solution in portions with stirring.

-

Allow the reaction mixture to stir at 15°C for 40 minutes.

-

Add an additional 1 equivalent of sodium cyanoborohydride and continue stirring at room temperature for 30 minutes.

-

Remove the acetic acid using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a 1N NaOH solution.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield the product.

-

Analytical Characterization

Distinction from a Key Pharmaceutical Intermediate

It is essential to differentiate methyl 2,3-dihydro-1H-indole-6-carboxylate from the structurally similar methyl 2-oxoindoline-6-carboxylate. The latter is a critical intermediate in the synthesis of Nintedanib, a medication used to treat idiopathic pulmonary fibrosis and certain types of cancer.[4]

Conclusion

This technical guide provides a summary of the available physicochemical data for methyl 2,3-dihydro-1H-indole-6-carboxylate. While some experimental values are not yet reported in the literature, the provided synthesis protocol and analytical workflow offer a foundation for researchers. The distinction from the pharmaceutically relevant methyl 2-oxoindoline-6-carboxylate is highlighted to prevent ambiguity in research and development. Further experimental investigation is warranted to fully characterize this compound.

References

A Technical Guide to Methyl Indoline-6-Carboxylate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indoline-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its crucial role as a key intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Nintedanib. Furthermore, this document explores the therapeutic relevance of the indoline scaffold by examining the mechanism of action of Nintedanib and the biological activity of related indolinone derivatives. Detailed experimental protocols and data are presented to support further research and application of this compound.

Chemical and Physical Properties

This compound, also known as methyl 2,3-dihydro-1H-indole-6-carboxylate, is an organic compound with the molecular formula C₁₀H₁₁NO₂. Its chemical structure and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 341988-36-1 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| IUPAC Name | methyl 2,3-dihydro-1H-indole-6-carboxylate |

| Synonyms | Methyl 2,3-dihydro-1H-indole-6-carboxylate, 2,3-DIHYDRO-1H-INDOLE-6-CARBOXYLIC ACID METHYL ESTER HYDROCHLORIDE[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 177.20 g/mol |

| Melting Point | 70±15 °C (predicted) |

| Boiling Point | 315.6±31.0 °C at 760 mmHg |

| Density | 1.2±0.1 g/cm³ |

| Flash Point | 144.7±24.8 °C |

| pKa | 4.26±0.20 (Predicted) |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reduction of methyl indole-6-carboxylate.[2]

Experimental Protocol:

-

Step 1: Dissolution and Cooling

-

Step 2: Reduction

-

Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in batches while stirring.[2]

-

Stir the reaction mixture continuously for 40 minutes at 15°C.[2]

-

Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.[2]

-

-

Step 3: Work-up and Isolation

-

Remove the solvent by rotary evaporation.[2]

-

Dissolve the residue in dichloromethane and wash with 1N NaOH solution.[2]

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,3-dihydro-1H-indole-6-carboxylate as a pale yellow solid (494 mg, 77% yield).[2] The product can be used in subsequent reactions without further purification.[2]

-

Analytical Methods

The purity and identity of this compound can be confirmed using standard analytical techniques such as NMR, HPLC, and mass spectrometry.[3][4]

Representative HPLC Method for Indoline Compounds:

This protocol is a general method for the analysis of indoline compounds and can be adapted for this compound.

-

Instrumentation: Waters 2695 Separations module with a 2489 UV/Vis detector.

-

Column: Waters PAH C18 5 µm 4.6 mm × 250 mm column.

-

Mobile Phase: Isocratic elution with methanol and 0.1% Trifluoroacetic acid (TFA).

-

Detection: UV at 280 nm.

-

Sample Preparation: Dissolve samples and standards in methanol immediately before analysis.

-

System Wash: Wash the system with ultra-pure water between samples to minimize carry-over.

Role in Drug Development and Biological Significance

Key Intermediate for Nintedanib

Methyl 2-oxoindoline-6-carboxylate, a derivative of this compound, is a crucial intermediate in the synthesis of Nintedanib esylate. Nintedanib is a small molecule tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small-cell lung cancer.

Nintedanib's Mechanism of Action and Associated Signaling Pathways

Nintedanib functions as a multi-targeted tyrosine kinase inhibitor, competitively binding to the ATP-binding pocket of several receptor tyrosine kinases. This action blocks the autophosphorylation of these receptors and inhibits their downstream signaling cascades. The primary targets of Nintedanib include:

-

Platelet-Derived Growth Factor Receptors (PDGFR α and β)

-

Fibroblast Growth Factor Receptors (FGFR 1, 2, and 3)

-

Vascular Endothelial Growth Factor Receptors (VEGFR 1, 2, and 3)

By inhibiting these pathways, Nintedanib effectively reduces the proliferation, migration, and survival of fibroblasts, which are key drivers of fibrotic processes.

Caption: Nintedanib inhibits key signaling pathways in fibrosis.

Potential Biological Activity of the Indoline Scaffold

While direct biological activity data for this compound is limited, the broader indolinone-6-carboxylate scaffold has shown promise in drug discovery. A study on novel methyl indolinone-6-carboxylates bearing an indole moiety identified them as potent angiokinase inhibitors. The most active compound in this series targeted VEGFR-2/3 and PDGFR-α/β with IC₅₀ values in the nanomolar range, and it effectively suppressed the proliferation of human umbilical vein endothelial cells and certain cancer cell lines. This suggests that the indoline-6-carboxylate core is a valuable pharmacophore for the development of novel anti-angiogenic and anti-cancer agents.

Conclusion

This compound is a valuable building block in medicinal chemistry, most notably as a key precursor to the anti-fibrotic drug Nintedanib. Its synthesis is well-established, and its chemical properties make it a versatile intermediate for further chemical modifications. The therapeutic success of Nintedanib highlights the importance of the indoline scaffold in targeting key signaling pathways involved in fibrotic diseases. Further investigation into the biological activities of other this compound derivatives is warranted and could lead to the discovery of new therapeutic agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tdcommons.org [tdcommons.org]

- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel methyl indolinone-6-carboxylates containing an indole moiety as angiokinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Data and Synthesis of Methyl Indoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for methyl indoline-6-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a detailed experimental protocol for its synthesis, tabulated spectral data (NMR, IR, and MS), and visualizations to aid in understanding its structural characterization and synthesis workflow.

Synthesis of this compound

A reliable method for the synthesis of this compound involves the reduction of its indole precursor, methyl indole-6-carboxylate.[1]

Experimental Protocol

Materials:

-

Methyl indole-6-carboxylate

-

Acetic acid

-

Sodium cyanoborohydride

-

Dichloromethane

-

1N Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) in a suitable flask.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium cyanoborohydride (580 mg, 9.2 mmol, 3 equivalents) to the solution in portions while stirring.

-

Stir the reaction mixture continuously for 40 minutes at 15°C.

-

Add another portion of sodium cyanoborohydride (193 mg, 3.05 mmol, 1 equivalent) and continue stirring for 30 minutes at room temperature.

-

Upon completion of the reaction, remove the acetic acid using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic solution with 1N NaOH solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure to yield methyl 2,3-dihydro-1H-indole-6-carboxylate (this compound) as a pale yellow solid. This reaction typically yields around 494 mg (77%) of the product, which can often be used in subsequent steps without further purification.[1]

Spectral Data

The structural confirmation of synthesized this compound is achieved through various spectroscopic techniques. The key spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the anticipated proton (¹H) and carbon-¹³ (¹³C) NMR spectral data are crucial for its characterization. For reference, related indole and indoline structures exhibit characteristic chemical shifts that can be used for comparative analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key absorptions are expected for the N-H bond of the indoline ring, the C=O of the ester, and C-H bonds of the aromatic and aliphatic portions.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. The molecular formula for this compound is C₁₀H₁₁NO₂, with a molecular weight of 177.20 g/mol .

| Parameter | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

Visualizations

To further clarify the experimental and analytical workflow, the following diagrams are provided.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectral analysis.

References

The Pivotal Role of Methyl Indoline-6-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Methyl indoline-6-carboxylate has emerged as a cornerstone scaffold in the discovery and development of novel therapeutics. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis, applications, and pharmacological significance of this versatile precursor. Highlighting its crucial role in the creation of potent enzyme inhibitors, particularly in the realm of oncology, this whitepaper provides a roadmap for leveraging the unique chemical properties of the indoline-6-carboxylate core.

Introduction: The Indoline Scaffold in Drug Discovery

The indoline nucleus, a saturated bicyclic aromatic amine, is a privileged scaffold in medicinal chemistry, frequently appearing in a wide array of biologically active compounds. Its rigid, three-dimensional structure provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with various biological targets. The introduction of a methyl carboxylate group at the 6-position further enhances its utility, offering a versatile handle for chemical modification and derivatization. This strategic functionalization has paved the way for the development of highly selective and potent inhibitors of key signaling pathways implicated in numerous diseases.

Synthesis of the Core Precursor: this compound

The efficient and scalable synthesis of this compound is paramount for its widespread application in drug discovery programs. A common and effective strategy involves a two-step process starting from the commercially available indole-6-carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of Indole-6-carboxylic Acid

A solution of indole-6-carboxylic acid (1 equivalent) in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl indole-6-carboxylate, which can be purified by recrystallization or column chromatography.

Step 2: Reduction of Methyl Indole-6-carboxylate to this compound

The selective reduction of the indole ring to an indoline is a critical step. A robust method involves the use of sodium cyanoborohydride in an acidic medium.

To a solution of methyl indole-6-carboxylate (1 equivalent) in acetic acid, sodium cyanoborohydride (3 equivalents) is added portion-wise at 0°C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. The acetic acid is removed in vacuo, and the residue is carefully partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is further extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography to afford pure this compound.

Applications in Medicinal Chemistry: A Focus on Angiokinase Inhibition

This compound and its immediate derivative, methyl 2-oxoindoline-6-carboxylate, are pivotal intermediates in the synthesis of a class of potent multi-targeted tyrosine kinase inhibitors known as angiokinase inhibitors. These compounds simultaneously block the signaling of key receptors involved in angiogenesis, tumor growth, and metastasis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).

Nintedanib: A Case Study

A prominent example is Nintedanib (Ofev®, Vargatef®), a triple angiokinase inhibitor approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer (NSCLC). The synthesis of Nintedanib critically relies on methyl 2-oxoindoline-6-carboxylate as a key building block.[1]

Structure-Activity Relationship (SAR) and Quantitative Data

The indoline-6-carboxylate scaffold has been extensively explored to establish structure-activity relationships (SAR) for angiokinase inhibition. Modifications at various positions of the indoline ring have led to the discovery of compounds with nanomolar potency. Below is a summary of the inhibitory activities of representative methyl indolinone-6-carboxylate derivatives.

| Compound | Target Kinase | IC50 (nM) | Reference |

| A8 | VEGFR-2 | 5.8 | [2] |

| VEGFR-3 | 12.3 | [2] | |

| PDGFR-α | 21.5 | [2] | |

| PDGFR-β | 18.7 | [2] | |

| Nintedanib | VEGFR-1 | 34 | |

| VEGFR-2 | 13 | ||

| VEGFR-3 | 13 | ||

| FGFR-1 | 69 | ||

| FGFR-2 | 37 | ||

| FGFR-3 | 108 | ||

| PDGFR-α | 59 | ||

| PDGFR-β | 65 |

Signaling Pathways and Mechanism of Action

The therapeutic efficacy of angiokinase inhibitors derived from this compound stems from their ability to block crucial downstream signaling cascades initiated by VEGFR, PDGFR, and FGFR.

Angiokinase Signaling Overview

Upon ligand binding, these receptor tyrosine kinases dimerize and autophosphorylate, creating docking sites for various signaling proteins. This triggers a cascade of intracellular events, primarily through the PI3K/AKT/mTOR and Ras/Raf/MEK/ERK pathways, which ultimately promote cell proliferation, survival, migration, and angiogenesis.

Experimental Workflow for Inhibitor Screening

The discovery of potent angiokinase inhibitors derived from this compound follows a structured workflow, from initial synthesis to biological evaluation.

Conclusion and Future Directions

This compound has proven to be an exceptionally valuable precursor in medicinal chemistry, particularly for the development of targeted cancer therapies. The synthetic accessibility and chemical versatility of this scaffold have enabled the creation of potent and selective multi-targeted kinase inhibitors. Future research in this area will likely focus on exploring novel derivatizations of the indoline core to identify next-generation inhibitors with improved pharmacokinetic profiles, enhanced selectivity, and the ability to overcome drug resistance. The continued exploration of the rich chemical space accessible from this compound promises to yield new and effective treatments for a range of debilitating diseases.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and History of Indoline-6-Carboxylic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Among its varied derivatives, indoline-6-carboxylic acid esters have emerged as a versatile class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological significance of indoline-6-carboxylic acid esters. We delve into key synthetic methodologies, present collated quantitative data, and explore the signaling pathways influenced by these compounds, offering a valuable resource for researchers in the field.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline ring system, a saturated analog of indole, has garnered considerable attention from the scientific community due to its prevalence in a wide array of biologically active molecules.[1] Its non-planar structure can lead to improved physicochemical properties, such as increased water solubility and decreased lipophilicity compared to its aromatic counterpart, which are often desirable in drug candidates.[1] Historically, indole derivatives have been at the forefront of drug development, with iconic examples like the antihypertensive agent reserpine and the neurotransmitter serotonin highlighting the therapeutic potential embedded within this heterocyclic motif.[2] The exploration of indoline derivatives, including indoline-6-carboxylic acid esters, represents a logical progression in harnessing the full potential of this valuable pharmacophore.

Historical Perspective and Key Milestones

The journey to the synthesis and exploration of indoline-6-carboxylic acid esters is intertwined with the broader history of indole and indoline chemistry. While early methods for indole synthesis date back to the late 19th century, the specific functionalization of the indoline nucleus at the 6-position with a carboxylic acid group and its subsequent esterification are more recent developments.

Key milestones in the synthesis of the parent indoline-2-carboxylic acid were described by Hudson and Robertson in 1967, involving the reduction of indole-2-carboxamide.[3] Later, Corey et al. in 1970 reported the reduction of ethyl indole-2-carboxylate to its indoline form using metallic tin and hydrogen chloride.[3] These foundational studies paved the way for the exploration of various substituted indoline carboxylic acids.

The synthesis of indole-6-carboxylic acid itself has been documented, with methods involving the hydrolysis of its methyl ester.[4] The subsequent esterification to yield various indoline-6-carboxylic acid esters follows well-established chemical principles. The increasing interest in these esters in recent decades has been fueled by their utility as intermediates in the synthesis of complex therapeutic agents and as bioactive molecules in their own right.

Synthetic Strategies and Experimental Protocols

The synthesis of indoline-6-carboxylic acid esters typically involves a multi-step process, beginning with the construction of the indole or indoline ring, followed by the introduction of the carboxylic acid moiety at the 6-position, and finally, esterification.

Synthesis of the Indole-6-Carboxylic Acid Precursor

A common route to indole-6-carboxylic acid involves the hydrolysis of a corresponding ester, such as methyl indole-6-carboxylate.

Experimental Protocol: Hydrolysis of Methyl Indole-6-Carboxylate [4]

-

Reactants: Methyl indole-6-carboxylate, Lithium hydroxide monohydrate, Tetrahydrofuran (THF), Methanol (MeOH), Water.

-

Procedure:

-

A solution of methyl indole-6-carboxylate (11.0 g) is prepared in a mixture of THF (150 ml), methanol (150 ml), and water (63 ml).

-

Lithium hydroxide monohydrate (15.8 g) is added to the solution.

-

The mixture is stirred at 60°C for 6 hours.

-

The reaction mixture is then concentrated to remove the organic solvents.

-

The residue is dissolved in water, and the solution is acidified with 50% (v/v) hydrochloric acid.

-

The resulting precipitate is collected by filtration and dried to yield indole-6-carboxylic acid.

-

Esterification of Indole/Indoline-6-Carboxylic Acid

Standard esterification methods can be employed to convert the carboxylic acid to its corresponding ester. Fischer-Speier esterification is a classic and widely used method.[5]

Experimental Protocol: Fischer Esterification [5]

-

Reactants: Indole-6-carboxylic acid, an alcohol (e.g., ethanol), and a strong acid catalyst (e.g., sulfuric acid).

-

Procedure:

-

The indole-6-carboxylic acid is dissolved in an excess of the desired alcohol.

-

A catalytic amount of concentrated sulfuric acid is carefully added.

-

The mixture is heated under reflux for several hours to drive the equilibrium towards the ester product.

-

After cooling, the reaction mixture is typically neutralized and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude ester, which can be further purified by chromatography or crystallization.

-

An alternative, milder method for esterification utilizes coupling agents.

Experimental Protocol: Esterification using a Coupling Agent [6]

-

Reactants: Carboxylic acid, alcohol, a coupling agent (e.g., POCl₃), and a suitable solvent.

-

Procedure:

-

The carboxylic acid is dissolved in the alcohol.

-

The solution is cooled in an ice bath.

-

POCl₃ (1.2 mmol per 1 mmol of acid) is added dropwise.

-

The reaction is stirred at room temperature for a specified time (e.g., 2 hours).

-

The reaction mixture is poured over crushed ice and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with a saturated sodium bicarbonate solution, dried, and concentrated to obtain the ester.

-

Reduction of Indole Esters to Indoline Esters

The reduction of an indole-6-carboxylic acid ester to the corresponding indoline can be achieved through various methods, including catalytic hydrogenation or chemical reduction. A process for reducing indole-2-carboxylic acids and esters to their indoline counterparts using lithium, sodium, or potassium in liquid ammonia has also been described.[7]

Physicochemical and Spectroscopic Data

The characterization of indoline-6-carboxylic acid esters relies on a combination of physical and spectroscopic techniques.

| Property | Data | Reference |

| Indole-6-carboxylic acid | ||

| Molecular Formula | C₉H₇NO₂ | [8] |

| Molecular Weight | 161.16 g/mol | [8] |

| Melting Point | 247-254 °C | [9] |

| Appearance | Off-white to reddish crystalline powder | [9] |

| Ethyl indoline-6-carboxylate | ||

| ¹H NMR Spectrum | Available | [10] |

Biological Activities and Therapeutic Potential

While specific data on the biological activities of unsubstituted indoline-6-carboxylic acid esters is limited in publicly available literature, the broader class of indole and indoline carboxylic acid derivatives has demonstrated a wide range of pharmacological effects. These compounds have been investigated for their potential as:

-

Antiproliferative Agents: Certain indole-6-carboxylic acid derivatives have shown activity against cancer cell lines.[11]

-

Enzyme Inhibitors: Derivatives of the indoline and indole scaffold have been identified as inhibitors of various enzymes, including DYRK1A, 5-lipoxygenase (5-LOX), soluble epoxide hydrolase (sEH), and HIV-1 integrase.[12][13][14]

-

Anti-inflammatory Agents: Some indoline derivatives exhibit anti-inflammatory properties.[15]

The carboxylic acid ester functionality can serve as a key interaction point with biological targets or act as a prodrug moiety to improve pharmacokinetic properties.

Signaling Pathways

The diverse biological activities of indoline derivatives suggest their interaction with multiple signaling pathways. For instance, their role as kinase inhibitors directly implicates them in the modulation of cellular signaling cascades that are often dysregulated in diseases like cancer and neurodegenerative disorders.

Below is a generalized representation of a kinase inhibition pathway, a common mechanism of action for many bioactive indole derivatives.

Experimental Workflows

The discovery and development of novel indoline-6-carboxylic acid esters typically follow a structured workflow, from initial synthesis to biological evaluation.

Conclusion and Future Perspectives

Indoline-6-carboxylic acid esters represent a promising class of compounds with a rich chemical history and significant potential for future drug development. Their synthesis is achievable through established methodologies, and the indoline scaffold offers a three-dimensional architecture that can be exploited for potent and selective interactions with biological targets. Future research in this area will likely focus on the development of novel synthetic routes to access diverse libraries of these esters, coupled with high-throughput screening to identify new lead compounds for a variety of therapeutic areas. The continued exploration of the structure-activity relationships of these derivatives will be crucial in unlocking their full therapeutic potential.

References

- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. athabascau.ca [athabascau.ca]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. US4485241A - Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia - Google Patents [patents.google.com]

- 8. 1H-indole-6-carboxylic acid | C9H7NO2 | CID 595230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. ethyl indoline-6-carboxylate(350683-40-8) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 15. figshare.com [figshare.com]

The Emerging Therapeutic Potential of Methyl Indoline-6-Carboxylate Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl indoline-6-carboxylate scaffold has emerged as a versatile and promising platform in medicinal chemistry for the development of novel therapeutics. Analogs derived from this core structure have demonstrated significant potential across a range of diseases, primarily by targeting key enzymes involved in angiogenesis, inflammation, and fibrosis. This in-depth technical guide synthesizes the current understanding of these compounds, presenting their therapeutic targets, quantitative efficacy, detailed experimental methodologies, and the intricate signaling pathways they modulate.

Core Therapeutic Targets and Mechanisms of Action

This compound analogs have been primarily investigated for their inhibitory activity against several key protein families:

-

Angiokinases: A significant number of methyl indolinone-6-carboxylate derivatives have been identified as potent inhibitors of angiokinases, which are crucial for the formation of new blood vessels—a process frequently exploited by tumors for growth and metastasis. The primary targets in this class are Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs). By blocking the ATP-binding sites of these receptor tyrosine kinases, these analogs can halt the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1][2] This mechanism of action is exemplified by the drug Nintedanib, which utilizes a methyl 2-oxoindoline-6-carboxylate intermediate in its synthesis and is approved for the treatment of idiopathic pulmonary fibrosis and certain cancers.[3][4][5][6]

-

5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH): Certain indoline-based compounds have been developed as dual inhibitors of 5-LOX and sEH, two key enzymes in the inflammatory cascade. 5-LOX is involved in the production of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Simultaneous inhibition of both enzymes presents a powerful anti-inflammatory strategy.[7]

-

Pro-inflammatory Cytokines: Indoline derivatives have also shown the ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells.[8][9][10] This suggests their potential in treating a variety of inflammatory and autoimmune disorders.

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of representative this compound analogs and related compounds against their respective targets.

Table 1: Inhibition of Angiokinases by Methyl Indolinone-6-Carboxylate Analogs and Nintedanib

| Compound | Target | IC50 (nM) | Reference |

| Compound A8 | VEGFR-2 | In the nanomolar range | [11] |

| VEGFR-3 | In the nanomolar range | [11] | |

| PDGFR-α | In the nanomolar range | [11] | |

| PDGFR-β | In the nanomolar range | [11] | |

| Nintedanib (BIBF 1120) | VEGFR-1 | 34 | [4][5] |

| VEGFR-2 | 13 | [4][5] | |

| VEGFR-3 | 13 | [4][5] | |

| FGFR-1 | 69 | [4][5] | |

| FGFR-2 | 37 | [4][5] | |

| FGFR-3 | 108 | [4][5] | |

| PDGFR-α | 59 | [4][5] | |

| PDGFR-β | 65 | [4][5] |

Table 2: Inhibition of 5-LOX and sEH by Indoline-Based Dual Inhibitors

| Compound | Target | IC50 (µM) | Reference |

| Compound 73 | 5-LOX | 0.41 ± 0.01 | |

| sEH | 0.43 ± 0.10 | ||

| Compound 43 | 5-LOX (in activated human PMNL) | 1.38 ± 0.23 | [7] |

| 5-LOX (isolated) | 0.45 ± 0.11 | [7] |

Table 3: Anti-inflammatory Activity of Indoline Derivatives

| Compound | Assay | Inhibition | Reference |

| Compound 4 | TNF-α reduction in LPS-stimulated microglial cells | 71% | [9] |

| IL-6 reduction in LPS-stimulated microglial cells | 53% | [9] | |

| UA-1 (Indole-modified ursolic acid derivative) | TNF-α reduction in LPS-stimulated RAW 246.7 macrophages (at 5.0 µM) | 74.2 ± 2.1% | [10] |

| IL-6 reduction in LPS-stimulated RAW 246.7 macrophages (at 5.0 µM) | 55.9 ± 3.7% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

General Procedure for the Synthesis of Methyl 2-Oxoindoline-6-carboxylate Analogs

A common synthetic route to methyl 2-oxoindoline-6-carboxylate, a key intermediate, involves the following steps[12]:

-

Preparation of Dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate: To a solution of dimethyl malonate in dimethyl sulfoxide, potassium tert-butoxide is added at 25-30°C. After cooling, a solution of methyl 4-chloro-3-nitrobenzoate is added slowly, and the mixture is stirred. The reaction is then quenched with hydrochloric acid, and the product is extracted with methyl tert-butyl ether.

-

Synthesis of Methyl 2-oxoindoline-6-carboxylate: The resulting dimethyl [4-(methoxycarbonyl)-2-nitrophenyl]propanedioate is dissolved in acetic acid. Water and sodium dithionite (hydrose) are added, and the mixture is heated. After cooling, the product is precipitated by the addition of ammonia, filtered, washed with water, and dried.

Further derivatization to obtain various analogs typically involves N-acylation followed by condensation with appropriate aromatic aldehydes or orthoesters.[8]

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.

-

Reagents and Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test compound dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96-well white microplates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by non-linear regression analysis.[4]

-

HUVEC Proliferation Assay

This cell-based assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

-

Reagents and Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

VEGF-A (recombinant human)

-

Test compound dissolved in DMSO

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well clear-bottom cell culture plates

-

-

Procedure:

-

Seed HUVECs into a 96-well plate and allow them to adhere overnight.

-

Starve the cells in a low-serum medium for several hours.

-

Treat the cells with various concentrations of the test compound in the presence of a proliferation-inducing concentration of VEGF-A (e.g., 20-50 ng/mL).

-

Incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance at 570 nm.

-

Calculate the percentage of proliferation inhibition and determine the IC50 value.[5]

-

5-LOX and sEH Enzymatic Assays

These assays measure the direct inhibitory effect of compounds on the activity of 5-LOX and sEH enzymes.

-

5-LOX Inhibition Assay (Fluorometric):

-

Principle: The assay measures the oxidation of a non-fluorescent substrate to a highly fluorescent product by the 5-LOX enzyme.

-

Procedure:

-

The test compound is pre-incubated with purified human 5-LOX enzyme in an assay buffer (e.g., 50 mM Tris buffer, pH 7.5, containing EDTA and CaCl₂).

-

The reaction is initiated by adding a substrate mixture containing linoleic acid and a fluorescent probe.

-

The increase in fluorescence is monitored over time using a microplate reader.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.[13]

-

-

-

sEH Inhibition Assay (Fluorometric):

-

Principle: This assay typically uses a substrate that, upon hydrolysis by sEH, releases a fluorescent product.

-

Procedure:

-

Recombinant human sEH is incubated with the test compound in a suitable buffer.

-

A fluorogenic substrate is added to initiate the reaction.

-

The increase in fluorescence is measured over time.

-

IC50 values are calculated from the dose-response curves.

-

-

Determination of TNF-α and IL-6 Inhibition in LPS-Stimulated Macrophages

This assay evaluates the anti-inflammatory potential of the compounds by measuring their ability to inhibit the production of key pro-inflammatory cytokines.

-

Reagents and Materials:

-

RAW 264.7 macrophage cell line

-

DMEM medium supplemented with FBS

-

Lipopolysaccharide (LPS)

-

Test compound dissolved in DMSO

-

ELISA kits for mouse TNF-α and IL-6

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

-

Collect the cell culture supernatants.

-

Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each compound concentration.[14]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound analogs and the general workflows of the experimental procedures.

Caption: Angiokinase signaling pathways and the inhibitory action of this compound analogs.

Caption: General workflow for an in vitro kinase inhibition assay.

Caption: Inhibition of pro-inflammatory cytokine production by indoline analogs.

Conclusion

This compound and its analogs represent a highly promising class of compounds with significant therapeutic potential. Their ability to potently and often selectively inhibit key enzymes in angiogenesis and inflammation provides a strong rationale for their continued development in oncology, inflammatory diseases, and fibrotic conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, facilitating further investigation and optimization of these valuable therapeutic agents.

References

- 1. Methyl 2-oxoindole-6-carboxylate | 14192-26-8 [chemicalbook.com]

- 2. Development of a fluorescence-based enzyme assay of human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. patents.justia.com [patents.justia.com]

- 9. benchchem.com [benchchem.com]

- 10. jfda-online.com [jfda-online.com]

- 11. Inhibition of Proinflammatory Enzymes and Attenuation of IL-6 in LPS-Challenged RAW 264.7 Macrophages Substantiates the Ethnomedicinal Use of the Herbal Drug Homalium bhamoense Cubitt & W.W.Sm - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tdcommons.org [tdcommons.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

In-Silico Modeling of Methyl Indoline-6-Carboxylate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-silico modeling of methyl indoline-6-carboxylate and its derivatives, focusing on their interactions with key biological targets. Due to the limited direct experimental and computational data for this compound, this document establishes a robust in-silico workflow using closely related and well-documented analogs, specifically methyl indolinone-6-carboxylates, as a case study. These analogs have demonstrated potent activity against several angiokinases, making them a relevant starting point for understanding the potential interactions of this compound.

Introduction to this compound and its Therapeutic Potential

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] this compound, a derivative of this scaffold, holds significant potential for therapeutic applications, particularly in oncology. Structurally related compounds, such as methyl indolinone-6-carboxylates, have been identified as potent inhibitors of angiokinases, which are crucial regulators of angiogenesis—a process fundamental to tumor growth and metastasis.[2]

This guide will focus on the in-silico methodologies used to predict and analyze the interactions of this compound derivatives with their putative protein targets. The primary targets of interest are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), Platelet-Derived Growth Factor Receptor α (PDGFRα), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[2]

In-Silico Modeling Workflow

The in-silico analysis of small molecule-protein interactions is a multi-step process that provides valuable insights into binding affinity, selectivity, and the mechanism of action. A typical workflow for modeling the interaction of this compound with its target kinases is depicted below.

References

The Synthetic Versatility of Methyl Indoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl indoline-6-carboxylate is a versatile heterocyclic building block that serves as a valuable starting material and intermediate in the synthesis of a wide range of complex organic molecules, particularly those with significant pharmacological activity. Its unique structural motif, featuring a bicyclic aromatic amine with a reactive secondary amine and an ester functionality, allows for diverse chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis, key reactions, and applications of this compound in modern organic synthesis.

Synthesis of this compound

The most common and direct route to this compound involves the reduction of its corresponding indole precursor, methyl indole-6-carboxylate. A widely used method employs sodium cyanoborohydride in an acidic medium, providing the desired indoline in good yield.

Table 1: Synthesis of this compound

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| Methyl indole-6-carboxylate | Sodium cyanoborohydride, Acetic acid, 0 °C to rt | This compound | 77 |

Key Reactions and Transformations

The reactivity of this compound is primarily centered around the nucleophilic secondary amine and the electrophilic ester carbonyl group. This dual functionality allows for a variety of synthetic manipulations, including N-functionalization and modifications of the carboxylate group.

N-Functionalization Reactions

The secondary amine of the indoline ring is readily functionalized through alkylation and acylation reactions, providing access to a diverse array of N-substituted derivatives.

N-Alkylation: The nitrogen atom can be alkylated using various alkyl halides in the presence of a base. A common procedure involves the use of sodium hydride to deprotonate the amine, followed by the addition of an alkylating agent such as methyl iodide or benzyl bromide.

N-Acylation and N-Sulfonylation: The indoline nitrogen can also be acylated with acyl halides or sulfonylated with sulfonyl chlorides in the presence of a base like triethylamine. This reaction is crucial for the synthesis of various bioactive molecules, including sulfonamide derivatives.

Reactions of the Carboxylate Group

The methyl ester functionality can be readily transformed into other functional groups, such as carboxylic acids, amides, and alcohols.

Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding indoline-6-carboxylic acid under basic conditions, typically using sodium hydroxide or lithium hydroxide. This carboxylic acid is a key intermediate for the synthesis of amides.

Amide Coupling: The resulting indoline-6-carboxylic acid can be coupled with various amines to form amide bonds. Standard coupling reagents such as EDCI in the presence of a base like DIPEA are commonly employed for this transformation.

Ester Reduction: Although a specific example for the reduction of this compound was not found in the reviewed literature, esters of this type are generally susceptible to reduction by strong reducing agents like lithium aluminum hydride (LiAlH4) to afford the corresponding primary alcohol, (indolin-6-yl)methanol.

Table 2: Key Reactions of this compound

| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) |

| N-Methylation | This compound | Sodium hydride, Methyl iodide, DMF, 0 °C to rt | Methyl 1-methylindoline-6-carboxylate | 47 |

| N-Benzylation | This compound | Sodium hydride, Benzyl bromide, DMF, 0-5 °C to rt | Methyl 1-benzylindoline-6-carboxylate | Not reported |

| N-Sulfonylation | This compound | Methanesulfonyl chloride, Triethylamine, DCM, 0 °C to rt | Methyl 1-(methylsulfonyl)indoline-6-carboxylate | 97 |

| Ester Hydrolysis | Methyl 1-(benzyl)indoline-6-carboxylate | 3 M aq. NaOH, Methanol, reflux | 1-(benzyl)indoline-6-carboxylic acid | 64.5 |

| Ester Hydrolysis | Methyl 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylate | LiOH·H₂O, THF, H₂O, rt | 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylic acid | 81 |

| Amide Coupling | 1-((5-chloro-2-methoxyphenyl)sulfonyl)indoline-6-carboxylic acid | Amine, EDCI, DIPEA, DMF | Corresponding amide | Not reported |

Applications in Drug Discovery and Organic Synthesis

This compound and its derivatives are pivotal intermediates in the synthesis of pharmaceutically active compounds.

A notable application of a closely related derivative, methyl 2-oxoindoline-6-carboxylate, is in the synthesis of Nintedanib , a tyrosine kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis involves the N-acetylation of the oxindole core followed by a condensation reaction.

Furthermore, derivatives of this compound have been utilized in the development of SMARCA2 inhibitors , which are being investigated for the treatment of SMARCA4 deficient cancers. The synthetic route to these inhibitors involves N-sulfonylation of this compound, followed by further transformations.

The sulfonamide derivatives of indoline-6-carboxylic acid have also been explored as potential inhibitors of carnitine palmitoyltransferase (CPT), highlighting the therapeutic potential of this scaffold.

Experimental Protocols

Synthesis of this compound

To a solution of methyl indole-6-carboxylate (534 mg, 3.05 mmol) in acetic acid (7.5 mL) at 0 °C, sodium cyanoborohydride (580 mg, 9.2 mmol) is added in portions. The reaction mixture is stirred at 15 °C for 40 minutes. An additional portion of sodium cyanoborohydride (193 mg, 3.05 mmol) is added, and stirring is continued for 30 minutes at room temperature. The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with 1N NaOH solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield this compound as a pale yellow solid (494 mg, 77% yield).

N-Methylation of this compound

A solution of this compound (200 mg, 1.13 mmol) in N,N-dimethylformamide (3 mL) is cooled to 0 °C. Sodium hydride (50 mg, 1.24 mmol) is added, and the mixture is stirred for 10 minutes. Iodomethane (0.08 mL, 1.24 mmol) is then added dropwise. The reaction is warmed to room temperature and stirred for 1 hour. The mixture is diluted with saturated sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. Purification by column chromatography (0-50% ethyl acetate in cyclohexane) affords methyl 1-methylindoline-6-carboxylate as a pale yellow oil (102 mg, 47% yield).

N-Sulfonylation of this compound

To a stirred solution of this compound (3.34 g, 18.9 mmol) and triethylamine (5.25 mL, 37.7 mmol) in dichloromethane (57 mL) at 0 °C, methanesulfonyl chloride (2.9 mL, 37.7 mmol) is added dropwise. The reaction mixture is stirred at room temperature for 5 hours. The mixture is then diluted with water and extracted with ethyl acetate (2 x 100 mL). The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by column chromatography (EtOAc/petroleum ether, 30/70 to 100/0) to give methyl 1-(methylsulfonyl)indoline-6-carboxylate (3 g, 97% yield).[1]

Hydrolysis of Methyl 1-(benzyl)indoline-6-carboxylate

Methyl 1-(benzyl)indoline-6-carboxylate (65 mg, 0.185 mmol) is suspended in methanol (2 mL). A 3 M aqueous solution of sodium hydroxide (246 µL, 0.74 mmol) is added, and the mixture is heated to reflux for 1.5 hours. After cooling, the mixture is acidified with 1 M HCl. The resulting precipitate is filtered and washed with cold 1 M HCl to afford 1-(benzyl)indoline-6-carboxylic acid as a light yellow solid (40 mg, 64.5% yield).[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key transformations and logical relationships in the synthetic utility of this compound.

Caption: Synthesis of this compound.

Caption: N-Functionalization Pathways.

Caption: Carboxylate Group Transformations.

Caption: Nintedanib Synthesis Precursor Logic.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Methyl Indoline-6-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl indoline-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The indoline scaffold is a core component of numerous biologically active compounds. This document provides a detailed, two-step protocol for the synthesis of this compound, starting from the commercially available indole-6-carboxylic acid. The synthesis involves an initial Fischer esterification of the carboxylic acid, followed by the selective reduction of the indole ring to the corresponding indoline.

Overall Synthetic Pathway

The synthesis proceeds in two sequential steps:

-

Esterification: Conversion of indole-6-carboxylic acid to methyl indole-6-carboxylate.

-

Reduction: Selective reduction of the indole moiety of methyl indole-6-carboxylate to yield the final product, this compound.

Caption: Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Fischer Esterification of Indole-6-carboxylic Acid

This protocol details the synthesis of methyl indole-6-carboxylate via Fischer esterification. The reaction uses an excess of methanol as both a reagent and a solvent, with sulfuric acid as a catalyst.[1][2]

Materials and Reagents:

-

Indole-6-carboxylic acid

-

Methanol (CH₃OH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add indole-6-carboxylic acid (1.0 eq).

-

Add a large excess of anhydrous methanol (e.g., 15-20 mL per gram of starting material).

-

Stir the suspension at room temperature to dissolve the starting material as much as possible.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 eq) to the mixture dropwise while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).

-

Maintain the reflux with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid. Repeat until CO₂ evolution ceases.

-

Wash the organic layer with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl indole-6-carboxylate.

-

Purify the crude product by recrystallization or column chromatography if necessary.

Protocol 2: Reduction of Methyl Indole-6-carboxylate to this compound

This protocol describes the selective reduction of the indole ring using sodium cyanoborohydride in an acidic medium.[3][4]

Materials and Reagents:

-

Methyl indole-6-carboxylate

-

Acetic acid (CH₃COOH)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Dissolve methyl indole-6-carboxylate (1.0 eq) in acetic acid (approx. 14 mL per gram) in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Add sodium cyanoborohydride (3.0 eq) to the cooled solution in small portions while stirring.

-

Allow the reaction mixture to warm to 15°C and stir for 40 minutes.

-

Add another portion of sodium cyanoborohydride (1.0 eq) and continue stirring for an additional 30 minutes at room temperature.

-

Monitor the reaction for completion using TLC.

-

Once the reaction is complete, remove the acetic acid by rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and a saturated sodium bicarbonate solution for neutralization and extraction.[4]

-

Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate.[4]

-

Combine all organic extracts and wash with brine.[4]

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to obtain pure this compound.[4]

Experimental Workflow Diagram

Caption: Detailed workflow for the two-step synthesis.

Data Presentation

The following tables summarize the key parameters for each synthetic step.

Table 1: Reaction Parameters for Esterification of Indole-6-carboxylic Acid

| Parameter | Value/Condition |

| Starting Material | Indole-6-carboxylic Acid |

| Reagents | Methanol, Sulfuric Acid |

| Solvent | Methanol |

| Temperature | Reflux (~65°C) |

| Reaction Time | 4 - 6 hours |

| Product | Methyl Indole-6-carboxylate |

| Purification | Recrystallization / Chromatography |

Table 2: Reaction Parameters for Reduction of Methyl Indole-6-carboxylate

| Parameter | Value/Condition |

| Starting Material | Methyl Indole-6-carboxylate |

| Reagents | Sodium Cyanoborohydride |

| Solvent | Acetic Acid |

| Temperature | 0°C to Room Temperature |

| Reaction Time | ~1.5 hours |

| Product | This compound |

| Purification | Flash Column Chromatography |

Table 3: Physicochemical Properties of Key Compounds

| Compound Name | Formula | Molecular Weight | Appearance | CAS Number |

| Indole-6-carboxylic acid | C₉H₇NO₂ | 161.16 | Tan powder | 1670-81-1 |

| Methyl indole-6-carboxylate | C₁₀H₉NO₂ | 175.19 | - | 50820-65-0 |

| This compound | C₁₀H₁₁NO₂ | 177.20 | White to yellow solid | 341988-36-1 |

References

Application Notes: Protocol for the Reduction of Methyl Indole-6-carboxylate

Abstract

This document provides a detailed protocol for the reduction of methyl indole-6-carboxylate to (1H-indol-6-yl)methanol. The primary method described utilizes lithium aluminum hydride (LiAlH₄), a potent reducing agent capable of efficiently converting esters to primary alcohols.[1][2] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development. Included are comprehensive experimental procedures, tables of reactants and expected yields, and safety precautions for handling the pyrophoric reducing agent.

Introduction

(1H-indol-6-yl)methanol is a valuable building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. Its synthesis is most commonly achieved by the reduction of a corresponding indole-6-carboxylic acid derivative, such as methyl indole-6-carboxylate. Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent of choice for this transformation due to its high reactivity with esters, which are generally resistant to milder agents like sodium borohydride.[1] The reaction proceeds via nucleophilic addition of a hydride to the ester carbonyl, leading to the formation of the primary alcohol upon workup. While LiAlH₄ reductions of indole derivatives substituted at certain positions (e.g., C3) can sometimes lead to undesired side products through hydrogenolysis, the reduction at the C6 position is expected to proceed cleanly to the desired alcohol.[3] This protocol outlines a standard and reliable procedure for this synthesis.

Chemical Reaction and Mechanism

The overall chemical transformation is the reduction of the methyl ester functional group to a primary alcohol:

Methyl indole-6-carboxylate → (1H-indol-6-yl)methanol

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., Nitrogen or Argon). The mechanism involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of a methoxide group to form an intermediate aldehyde, which is immediately reduced further by another equivalent of hydride to yield an alkoxyaluminate salt. A careful aqueous workup then quenches the excess LiAlH₄ and protonates the alkoxide to afford the final product, (1H-indol-6-yl)methanol.[2]

Data Presentation

Table 1: Reactant and Reagent Specifications

| Compound Name | Formula | Molecular Wt. ( g/mol ) | Role | Stoichiometric Ratio |

| Methyl indole-6-carboxylate | C₁₀H₉NO₂ | 175.18 | Starting Material | 1.0 eq |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Reducing Agent | 1.5 - 2.0 eq |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | Solvent | - |

| Ethyl Acetate | C₄H₆O₂ | 88.11 | Quenching Agent | - |

| Water (deionized) | H₂O | 18.02 | Workup | - |

| Sodium Sulfate, Anhydrous | Na₂SO₄ | 142.04 | Drying Agent | - |

Table 2: Typical Reaction Parameters and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 0 °C to reflux |

| Reaction Time | 2 - 6 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

| Expected Yield | 85 - 95% |

| Product Appearance | White to off-white solid |

| Product Purity | >95% (after purification) |

Experimental Protocols

Safety Precautions: Lithium aluminum hydride is a pyrophoric solid that reacts violently with water and protic solvents, releasing flammable hydrogen gas. All procedures must be conducted in a well-ventilated fume hood under a strictly inert and anhydrous atmosphere. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.

Protocol 1: Reduction of Methyl Indole-6-carboxylate using LiAlH₄

1. Reaction Setup: a. Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. b. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas. c. To the flask, add anhydrous tetrahydrofuran (THF, ~10 mL per gram of starting material) via a cannula or syringe. d. Carefully add Lithium Aluminum Hydride (1.5 eq) to the THF in portions. Caution: This may cause some bubbling as trace moisture is consumed. Stir the resulting suspension.

2. Addition of Substrate: a. Dissolve methyl indole-6-carboxylate (1.0 eq) in a separate flask containing anhydrous THF (~5 mL per gram). b. Cool the LiAlH₄ suspension to 0 °C using an ice-water bath. c. Slowly add the solution of methyl indole-6-carboxylate to the stirred LiAlH₄ suspension dropwise via a syringe or dropping funnel over 20-30 minutes. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during the addition.

3. Reaction Progression: a. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. b. Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). c. For TLC analysis, carefully take an aliquot from the reaction, quench it with a few drops of ethyl acetate and then water, extract with ethyl acetate, and spot on a silica plate.

4. Workup and Quenching (Fieser Method): a. Cool the reaction mixture back down to 0 °C in an ice-water bath. b. Extremely carefully and slowly , quench the reaction by the sequential dropwise addition of: i. 'X' mL of water (where X = grams of LiAlH₄ used). ii. 'X' mL of 15% aqueous sodium hydroxide (NaOH) solution. iii. '3X' mL of water. c. A granular white precipitate of aluminum salts should form. Stir the resulting slurry vigorously for 30 minutes at room temperature.

5. Isolation and Purification: a. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. b. Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄). c. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. d. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford pure (1H-indol-6-yl)methanol.

Visualizations

Caption: Reaction scheme for the reduction of methyl indole-6-carboxylate.

Caption: Experimental workflow for LiAlH₄ reduction.

References

Application Notes and Protocols: Synthesis of Nintedanib Utilizing Methyl Indoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction